

Myrislignan natural source and isolation from Myristica fragrans

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Myrislignan: Natural Source, Isolation, and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Myrislignan is a prominent 8-O-4' type neolignan that has garnered significant scientific interest due to its diverse pharmacological properties. This document provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification from Myristica fragrans, and a summary of its biological activities.

Natural Source

The principal natural source of **myrislignan** is the aromatic evergreen tree Myristica fragrans Houtt., belonging to the Myristicaceae family. This tree, indigenous to the Maluku Islands of Indonesia, produces two well-known spices: nutmeg, which is the dried seed kernel, and mace, the reddish, web-like aril that surrounds the seed.[1][2] **Myrislignan**, along with other lignans and neolignans, is a major secondary metabolite found in both the seed and the mace of M. fragrans.[3]

Isolation and Purification from Myristica fragrans

The isolation of **myrislignan** is a multi-step process involving extraction from the plant material followed by various chromatographic techniques to achieve high purity. Several methods have







been reported in the literature, often varying in the initial extraction solvent and subsequent purification strategy.

The overall process begins with the preparation of the dried plant material, followed by extraction and a series of chromatographic separations to isolate the target compound.



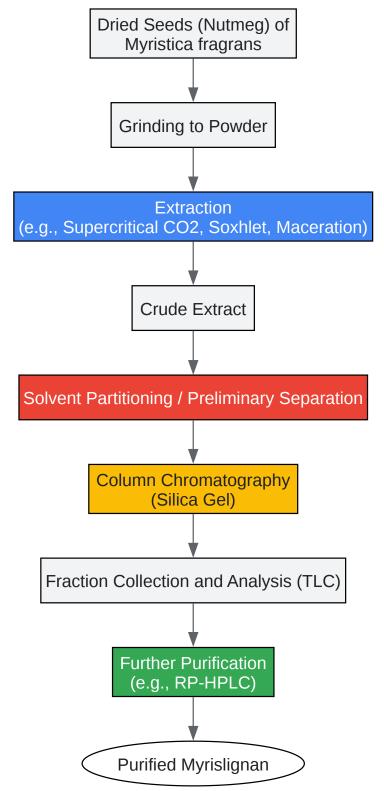


Figure 1: General Isolation Workflow for Myrislignan

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Protocol 1: Supercritical CO2 Extraction Followed by Chromatography

This method utilizes an environmentally friendly extraction technique followed by standard chromatographic purification.

- Plant Material: Dried ripe seeds of M. fragrans (24.0 kg) are used.
- Supercritical CO2 Extraction: The extraction is performed at 20 MPa and 50 °C for 2 hours with a CO2 flow rate of 280 kg/h. The separation pressure is 8 MPa at a temperature of 50 °C, yielding a crude CO2 extract.
- Solvent Extraction: A portion of the crude extract (4.0 kg) is dissolved in methanol (13 L) and subjected to microwave-assisted extraction six times to yield a red-brown viscous oil.
- Silica Gel Column Chromatography (CC): The resulting oil is subjected to CC over a silica gel column. The column is eluted with a gradient of petroleum ether-ethyl acetate (PE-EtOAc) to yield multiple fractions.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions
 containing myrislignan are further purified by semi-preparative RP-HPLC using a mobile
 phase of methanol-water or acetonitrile-water to yield the pure compound.

Protocol 2: Sequential Soxhlet Extraction

This classic method uses solvents of increasing polarity to selectively extract compounds.

- Plant Material: Powdered nutmeg (2.0 kg) is placed in a Soxhlet extractor.
- Sequential Extraction: The material is extracted successively with petroleum ether, ethyl acetate, acetone, and ethanol, each for 20 hours.
- Fraction Selection: The ethyl acetate extract, often showing the highest bioactivity, is selected for further separation.
- Chromatographic Separation: The selected extract is subjected to silica gel column chromatography and potentially further purification by HPLC, as described in Protocol 1, to isolate myrislignan and other lignans.



Quantitative Data

The following tables summarize key quantitative data related to the analysis and biological activity of **myrislignan**.

Table 1: Bioactivity of Myrislignan

Biological Activity	Assay System	Result (IC50)	Reference
Inhibition of Nitric Oxide (NO) Production	LPS-stimulated RAW264.7 cells	21.2 μΜ	

| Anti-Toxoplasma gondii | Intracellular replication assay | EC50 of 32.41 μg/ml | |

Table 2: Pharmacokinetic Parameters of Myrislignan in Rats (Oral Dose: 18.3 mg/kg)

Parameter	Monomer Administration	M. fragrans Extract Admin.	Reference
Cmax (ng/mL)	55.67 ± 13.32	Lower than monomer	

| AUC0-t (μg h/L) | 156.11 ± 39.54 | 51.59 ± 20.30 | |

Table 3: Analytical Method Performance for Myrislignan in Rat Plasma

Parameter	Value	Reference
Analytical Technique	UHPLC-MS (SIM mode)	
Ion Monitored [M+Na]+	m/z 397	
Extraction Recovery	90.16 ± 5.03%	

| Matrix Effect | 96.57 ± 4.12% | |



Biological Activity and Signaling Pathways

Myrislignan exhibits a range of biological effects, including potent anti-inflammatory and anti-parasitic activities.

Myrislignan has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is achieved by significantly suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA. The inhibition of iNOS-mediated NO production is a key target for anti-inflammatory drug development.

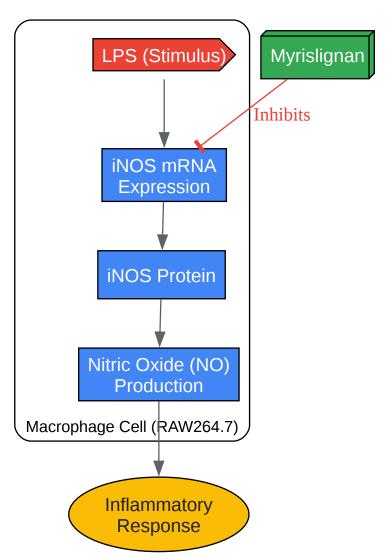


Figure 2: Myrislignan's Anti-inflammatory Mechanism

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Figure 2: Myrislignan's Anti-inflammatory Mechanism

Myrislignan demonstrates potent activity against the parasite Toxoplasma gondii. Its mechanism of action involves inducing mitochondrial dysfunction, characterized by a reduction in mitochondrial membrane potential and ATP levels. Furthermore, it triggers a redox imbalance and activates autophagy in the parasite, ultimately leading to cell death. This multi-faceted attack on the parasite's essential cellular functions makes **myrislignan** a promising candidate for the development of new anti-toxoplasmosis treatments.

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